molecular formula C20H16FN3O4 B6542031 methyl 4-{2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate CAS No. 1060205-41-5

methyl 4-{2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate

Cat. No.: B6542031
CAS No.: 1060205-41-5
M. Wt: 381.4 g/mol
InChI Key: AHHGOOPUUPIEJR-UHFFFAOYSA-N
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Description

Methyl 4-{2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C20H16FN3O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.11248416 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H19FN4O3C_{19}H_{19}FN_4O_3 and has a complex structure that includes a pyrimidine ring, which is known for its diverse biological activities. The presence of a fluorophenyl group is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit various kinases and enzymes involved in cell signaling pathways. For instance, imidazo[1,2-b]pyridazine derivatives have demonstrated inhibition of IKKβ, which plays a crucial role in inflammatory responses .
  • Anti-inflammatory Activity : The compound may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. Studies on related pyrimidine derivatives have highlighted their ability to reduce TNF-alpha levels in cellular models .
  • Antimicrobial Properties : Similar compounds have been evaluated for their efficacy against various pathogens. The oxadiazine derivatives showed promising results against phytopathogenic microorganisms, indicating potential applications in agriculture and medicine .

Table 1: Summary of Biological Assays

Assay TypeResultReference
IKKβ InhibitionSignificant inhibition observed
Anti-inflammatoryReduced TNF-alpha production
Antimicrobial ActivityEffective against certain pathogens

Case Study 1: Inhibition of IKKβ

In a study focusing on the structure-activity relationship (SAR) of pyridazine derivatives, this compound was identified as a potent inhibitor of IKKβ. This study utilized high-throughput screening methods to evaluate the compound's efficacy in cell-free systems and cellular models. The results indicated that modifications to the pyrimidine ring significantly enhanced inhibitory activity .

Case Study 2: Anti-inflammatory Effects

Research conducted on related compounds demonstrated their ability to inhibit pro-inflammatory cytokine production in THP-1 cells. The findings suggested that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Properties

IUPAC Name

methyl 4-[[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-28-20(27)14-4-8-16(9-5-14)23-18(25)11-24-12-22-17(10-19(24)26)13-2-6-15(21)7-3-13/h2-10,12H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHGOOPUUPIEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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